N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1218791-45-7
VCID: VC0168298
InChI: InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-16-9-11(10-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(CC)CC
Molecular Formula: C14H24BN3O2
Molecular Weight: 277.175

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

CAS No.: 1218791-45-7

Cat. No.: VC0168298

Molecular Formula: C14H24BN3O2

Molecular Weight: 277.175

* For research use only. Not for human or veterinary use.

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine - 1218791-45-7

Specification

CAS No. 1218791-45-7
Molecular Formula C14H24BN3O2
Molecular Weight 277.175
IUPAC Name N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C14H24BN3O2/c1-7-18(8-2)12-16-9-11(10-17-12)15-19-13(3,4)14(5,6)20-15/h9-10H,7-8H2,1-6H3
Standard InChI Key XIJXJSBFCAMLTL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(CC)CC

Introduction

Chemical Identity and Properties

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by its distinctive molecular structure combining a pyrimidine ring with a dioxaborolane group. The compound possesses several key identifiable characteristics that define its chemical behavior and potential applications.

Basic Identification Parameters

The compound is identified by specific chemical parameters that enable its categorization and study within chemical databases and research contexts. These parameters are essential for researchers working with this compound.

PropertyInformation
CAS Registry Number1218791-45-7
Molecular FormulaC14H24BN3O2
Storage ConditionsRoom temperature
ManufacturerFluorochem Ltd.
Regulatory ClassificationPRTR-1

The compound contains a pyrimidine ring substituted at the 2-position with a diethylamino group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety . This particular arrangement of functional groups contributes to its unique chemical reactivity and potential applications in synthetic chemistry.

Structural Characteristics

The structure of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine features several important molecular components that influence its chemical behavior. The pyrimidine core provides a nitrogen-rich heterocyclic foundation while the dioxaborolane group introduces boron chemistry capabilities.

The compound contains three distinct functional elements:

  • A pyrimidine ring that serves as the core structure

  • A diethylamino group attached to the 2-position of the pyrimidine ring

  • A tetramethyl-dioxaborolane group at the 5-position which enables participation in various coupling reactions

This arrangement of atoms and functional groups creates a molecule with distinctive reactivity patterns that make it particularly valuable in certain synthetic applications, especially those involving cross-coupling reactions where the boron-containing moiety can serve as a reactive center.

Reagent/ConditionFunction
Pd(dppf)Cl₂Palladium catalyst
Bis(pinacolato)diboronBoron source
Potassium acetateBase
1,4-DioxaneSolvent
100°CReaction temperature
Nitrogen atmosphereReaction environment

Similar compounds have been synthesized through the reaction of halogenated precursors with bis(pinacolato)diboron in the presence of palladium catalysts . For example, 5-bromo-2-(N,N-dimethylamino)pyridine was converted to its corresponding boronate ester with a yield of 76% using Pd(dppf)Cl₂ as catalyst and potassium acetate as base in 1,4-dioxane at 100°C under inert conditions .

Purification and Characterization

Following synthesis, the compound would typically undergo purification processes to ensure high purity for research applications. Based on procedures for similar compounds, this would likely involve:

  • Filtration of the reaction mixture to remove catalyst and insoluble materials

  • Concentration of the filtrate under reduced pressure

  • Purification by silica gel column chromatography using appropriate solvent systems

  • Characterization using analytical techniques such as NMR, mass spectrometry, and elemental analysis

The final purified product would be expected to appear as a solid at room temperature with specific spectroscopic characteristics that confirm its structure and purity .

Research Applications

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several potential applications across different scientific disciplines, particularly due to its boronate functionality which enables further transformations through cross-coupling reactions.

Pharmaceutical Research

This compound likely serves as an important intermediate in pharmaceutical synthesis pathways. Similar pyrimidine-based compounds featuring boronate esters have demonstrated significant utility in medicinal chemistry.

The pyrimidine core is a privileged structure in medicinal chemistry, frequently appearing in compounds developed for targeted cancer therapies . The presence of the dioxaborolane group enables subsequent chemical modifications through Suzuki-Miyaura coupling reactions, allowing the creation of complex molecules with potential therapeutic properties.

Related pyrimidine-boronate compounds have been employed in the development of targeted therapies for various diseases, including cancer treatments that leverage specific biomolecular pathways . The structural flexibility afforded by the boronate group allows medicinal chemists to explore structure-activity relationships by introducing various substituents at the 5-position of the pyrimidine ring.

Organic Synthesis Applications

In organic synthesis, this compound represents a valuable building block for constructing more complex molecular architectures. The boronate ester functionality serves as a versatile handle for carbon-carbon bond formation.

Related compounds have demonstrated utility in:

  • Cross-coupling reactions, particularly Suzuki-Miyaura couplings

  • Formation of complex heterocyclic systems

  • Development of novel materials with specific electronic or optical properties

The compound's ability to participate in these transformations makes it particularly valuable in synthetic chemistry, where it can be employed to construct molecules that would otherwise be difficult to synthesize through conventional methods.

Reaction Mechanisms

The reactivity of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is largely defined by the presence of the dioxaborolane group, which enables participation in various transformative reactions.

Cross-Coupling Reactions

The primary reaction pathway for this compound involves Suzuki-Miyaura cross-coupling reactions. In these processes, the boronate ester functionality reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds.

The general mechanism for these transformations includes:

  • Oxidative addition of the aryl halide to the palladium catalyst

  • Transmetalation involving the boronate ester

  • Reductive elimination to form the coupled product

This reaction pathway allows the pyrimidine core to be incorporated into more complex molecular frameworks, making the compound valuable in divergent synthesis strategies where a common intermediate can be diversified into multiple final products.

Structural Comparison with Related Compounds

N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine shares structural similarities with several related compounds that have been more extensively studied. These structural relationships provide insights into its potential properties and applications.

Comparison Table of Related Boronate Compounds

CompoundStructural DifferencesSimilaritiesTypical Applications
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidinePrimary amine vs. diethylamine at 2-positionSame pyrimidine core and boronate positionPharmaceutical intermediates, organic synthesis
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePyridine vs. pyrimidine core; dimethyl vs. diethyl substituentsSimilar amine substitution pattern and boronate positionCross-coupling reactions, heterocycle synthesis
N,N-diethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-sulfonamidePyridine core with sulfonamide group vs. pyrimidine with amineSame boronate functionalityPI3K pathway inhibition, cancer treatment research

These structural relationships highlight how small modifications to the core structure or substituents can influence the compound's properties and potential applications, while maintaining the key reactive boronate functionality that enables various synthetic transformations.

Structure-Activity Relationships

The relationship between structural features and functional properties is a critical aspect of understanding the potential utility of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine. Several structural elements likely influence its chemical behavior:

  • The pyrimidine core provides a planar, electron-deficient aromatic system that can participate in π-stacking interactions and hydrogen bonding

  • The diethylamino group at the 2-position introduces electron-donating character and potential for binding interactions

  • The boronate ester at the 5-position enables synthetic transformations while potentially influencing the electronic distribution within the pyrimidine ring

These structural features combine to create a molecule with both synthetic utility and potential biological relevance, particularly in contexts where pyrimidine-based structures are known to exhibit specific activities.

Future Research Directions

The unique structural features and reactivity profile of N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine suggest several promising directions for future research and applications.

Materials Science Applications

Similar boronate compounds have found applications in materials science, suggesting potential directions for this compound:

  • Development of functionalized polymers with specific electronic or optical properties

  • Creation of conjugated systems for organic electronics

  • Design of sensor materials that utilize the pyrimidine structure for molecular recognition

These applications would leverage the compound's ability to participate in cross-coupling reactions to create materials with tailored properties for specific technological applications.

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